molecular formula C6H7NOS B428938 N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine CAS No. 42456-40-6

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine

Cat. No. B428938
CAS RN: 42456-40-6
M. Wt: 141.19g/mol
InChI Key: XRUDLQMYHUIYOJ-QPJJXVBHSA-N
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Patent
US07015337B2

Procedure details

1.20 kg (9.51 moles) of 5-methyl-2-thiophenecarboxaldehyde and 727 g (10.46 moles) of NH2OH.HCl were placed in a reaction vessel and cooled to 10° C. Then, 0.85 L (10.46 moles) of pyridine was dropwise added thereto for 1 hour (an exothermic reaction: 10° C.→43° C). After 10 minutes, 7 L of benzene was added thereto and heated to remove the obtained water by Dean-Stark apparatus (initial internal temperature: 80° C.). After 165 mL of water was collected for 8 hours, (theoretical quantity: 171 mL), the product was cooled to obtain 5-methyl-2-thiophenecarboxaldehyde oxime. At this time, if stirring was stopped, two-phases were formed. After 0.85 L (10.46 moles) of pyridine was completely added at 15° C., 1.26 kg (12.36 moles) of Ac2O was dropwise added thereto for 25 minutes, with maintaining a temperature less than 15° C. The reaction mixture was stirred for 1 hour at room temperature, and completion of the acetylation reaction was confirmed by HPLC (2 phases).
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
727 g
Type
reactant
Reaction Step One
Quantity
0.85 L
Type
reactant
Reaction Step Two
Quantity
7 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[NH2:9][OH:10].Cl.N1C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[S:6][C:5]([CH:7]=[N:9][OH:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 kg
Type
reactant
Smiles
CC1=CC=C(S1)C=O
Name
Quantity
727 g
Type
reactant
Smiles
NO.Cl
Step Two
Name
Quantity
0.85 L
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
7 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 hour (an exothermic reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
10° C.→43° C
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
to remove the obtained water by Dean-Stark apparatus (initial internal temperature
CUSTOM
Type
CUSTOM
Details
80° C.
CUSTOM
Type
CUSTOM
Details
After 165 mL of water was collected for 8 hours, (theoretical quantity: 171 mL), the product
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC=C(S1)C=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.